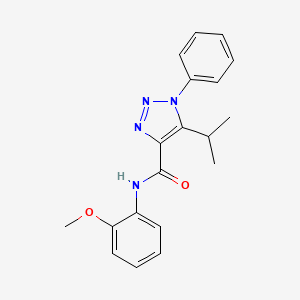
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine, also known as MDBP, is a psychoactive drug that belongs to the benzodioxole family. It is a derivative of the amphetamine class of drugs and has been studied for its potential use in the treatment of various mental disorders.
Mechanism of Action
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an increase in mood, energy, and cognitive function.
Biochemical and Physiological Effects:
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has been found to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been found to increase the release of cortisol, a stress hormone, and to decrease the activity of the immune system. These effects are similar to those seen with other psychoactive drugs, such as amphetamines and MDMA.
Advantages and Limitations for Lab Experiments
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields. Another advantage is that it has a similar mechanism of action as other psychoactive drugs, which makes it a useful tool for studying the effects of these drugs on the brain. However, one limitation is that it has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, its psychoactive effects make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for the use of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine in scientific research. One direction is to study its potential use in the treatment of mental disorders, such as depression and anxiety. Another direction is to study its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, more research is needed to understand the long-term effects of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine and its potential for abuse.
Synthesis Methods
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine can be synthesized by various methods, including the reaction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine with 3-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine with 3-methylbenzaldehyde in the presence of a reducing agent. These methods have been studied extensively in the literature and have been found to be effective in producing high yields of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has been studied for its potential use in the treatment of various mental disorders, including depression, anxiety, and addiction. It has been found to have a similar mechanism of action as other psychoactive drugs, such as MDMA and amphetamines, which increase the release of serotonin, dopamine, and norepinephrine. 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)19(22)15-5-6-17-18(12-15)24-13-23-17/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXKDHNMOVNJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)

![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)


![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)



![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)
